

Comparative study of 2-Amino-5-bromobenzaldehyde vs. 2-Amino-3,5-dibromobenzaldehyde

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Compound of Interest

Compound Name: 2-Amino-5-bromobenzaldehyde

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A Comparative Guide to **2-Amino-5-bromobenzaldehyde** and 2-Amino-3,5-dibromobenzaldehyde for Researchers

This guide provides a comprehensive comparison of **2-Amino-5-bromobenzaldehyde** and 2-Amino-3,5-dibromobenzaldehyde, two key intermediates in pharmaceutical and chemical synthesis. The objective of this document is to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent by presenting a side-by-side analysis of their physicochemical properties, reactivity, and applications, supported by available experimental data and detailed protocols.

Physicochemical Properties

A fundamental understanding of the physical and chemical characteristics of these compounds is crucial for their handling, storage, and application in synthesis. The addition of a second bromine atom in 2-Amino-3,5-dibromobenzaldehyde significantly influences its molecular weight, melting point, and other physical properties when compared to its monobrominated counterpart.

| Property | 2-Amino-5-bromobenzaldehyde | 2-Amino-3,5-dibromobenzaldehyde |
|-------------------|---|--|
| CAS Number | 29124-57-0[1][2][3] | 50910-55-9[4][5][6] |
| Molecular Formula | C ₇ H ₆ BrNO[1][2][3] | C ₇ H ₅ Br ₂ NO[4][6] |
| Molecular Weight | 200.03 g/mol [1][3] | 278.93 g/mol [4][6] |
| Appearance | Yellow/Solid[2] | Yellow colored powder[5] |
| Melting Point | 75-77 °C | 136-139 °C[6] |
| Boiling Point | 290.3±25.0 °C at 760 mmHg | 319.9±42.0 °C at 760 mmHg[6] |
| Solubility | Slightly soluble in water, soluble in ethanol and ether.[7] | Soluble in DMF, DMSO, and methanol; sparingly soluble in water.[8] |
| Purity (Typical) | ≥97.0% | ≥98.0% to 99.0%[5][8] |

Spectroscopic Data

The spectroscopic signatures of these molecules are distinct, primarily due to the differing substitution patterns on the aromatic ring. Below is a comparison of their reported ¹H and ¹³C NMR data.

2-Amino-5-bromobenzaldehyde

- ¹H NMR (400 MHz, CDCl₃) δ: 9.79 (s, 1H, CHO), 7.58 (d, J = 2.4 Hz, 1H, Ar-H), 7.37 (dd, J = 8.8, 2.3 Hz, 1H, Ar-H), 6.56 (d, J = 8.8 Hz, 1H, Ar-H), 6.14 (br s, 2H, NH₂).[4]
- ¹³C NMR (100 MHz, CDCl₃) δ: 192.9, 148.8, 138.0, 137.5, 120.1, 118.1, 107.4.[4]

2-Amino-3,5-dibromobenzaldehyde

While a complete, experimentally verified and published spectrum for 2-Amino-3,5-dibromobenzaldehyde was not readily available in the searched literature, its structure suggests a more simplified aromatic region in the ¹H NMR spectrum compared to the monobrominated analog, with two doublets showing meta-coupling. The aldehyde and amine proton shifts would be expected in similar regions.

Reactivity and Applications

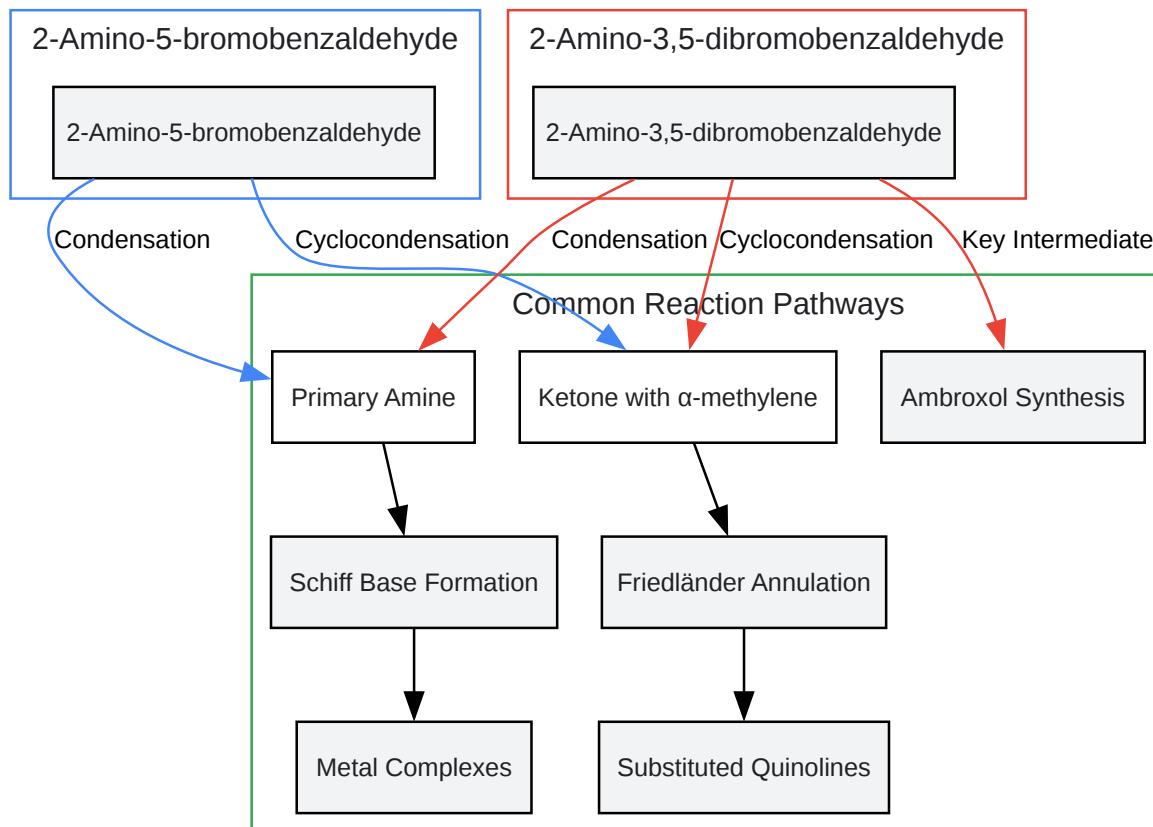
Both compounds are valuable precursors in organic synthesis, particularly for the construction of heterocyclic systems. Their reactivity is centered around the amino and aldehyde functional groups.

Electronic Effects: The primary difference in reactivity stems from the electronic effects of the bromine substituents.

- **2-Amino-5-bromobenzaldehyde:** The bromine atom at the 5-position exerts an electron-withdrawing inductive effect and a weaker electron-donating resonance effect. The amino group is a strong electron-donating group.
- **2-Amino-3,5-dibromobenzaldehyde:** The presence of a second bromine atom at the 3-position significantly increases the electron-withdrawing nature of the ring. This has two main consequences:
 - **Aldehyde Group:** The carbonyl carbon is more electrophilic, making it potentially more reactive towards nucleophiles.
 - **Amino Group:** The nucleophilicity of the amino group is reduced due to the strong inductive withdrawal of the two bromine atoms.

Common Reactions and Applications:

- **Schiff Base Formation:** Both molecules readily undergo condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases and their metal complexes have been investigated for their biological activities.
- **Heterocycle Synthesis:** They are key building blocks for synthesizing quinolines via the Friedländer annulation and other heterocyclic systems.
- **Pharmaceutical Synthesis:** 2-Amino-3,5-dibromobenzaldehyde is a well-documented intermediate in the synthesis of the mucolytic drug Ambroxol.^[9]



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Caption: Reaction pathways for the two benzaldehydes.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility. Below are representative protocols for the synthesis of Schiff bases from both compounds.

General Protocol for Schiff Base Synthesis from 2-Amino-3,5-dibromobenzaldehyde

This protocol is adapted from the synthesis of tridentate chiral Schiff base ligands.

- Materials: 2-Amino-3,5-dibromobenzaldehyde, primary amine (e.g., L-Valinol hydrochloride), triethylamine, benzene, reflux condenser with Dean-Stark apparatus, magnetic stirrer.

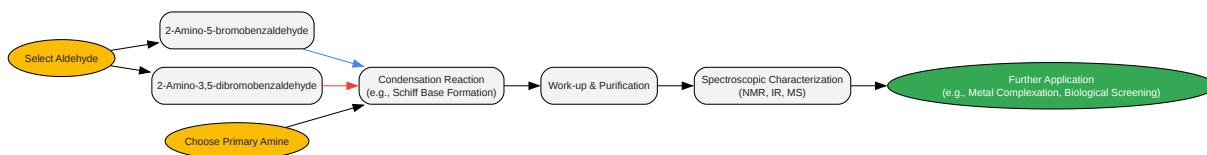
- Procedure:
 - To a solution of the primary amine hydrochloride (1.0 eq) in benzene, add 2-Amino-3,5-dibromobenzaldehyde (1.0 eq).
 - Add triethylamine (a slight excess) dropwise at 30 °C.
 - Slowly raise the temperature to reflux and collect the water formed using a Dean-Stark apparatus.
 - Maintain reflux for approximately 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature.
 - Remove the formed triethylamine hydrochloride by filtration.
 - Remove the solvent under vacuum to yield the Schiff base product. Yields for specific reactions using this protocol have been reported to be in the range of 83-85%.

General Protocol for Schiff Base Synthesis from 2-Amino-5-bromobenzaldehyde

While a specific protocol with yields for Schiff base synthesis from **2-Amino-5-bromobenzaldehyde** was not found in the search results, a general procedure can be adapted from standard organic synthesis techniques.

- Materials: **2-Amino-5-bromobenzaldehyde**, primary amine (e.g., aniline), absolute ethanol, glacial acetic acid (catalyst), reflux condenser, magnetic stirrer.
- Procedure:
 - Dissolve **2-Amino-5-bromobenzaldehyde** (1.0 eq) in absolute ethanol in a round-bottom flask.
 - Add the primary amine (1.0 eq) to the solution while stirring.
 - Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

- Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
- Collect the solid product by vacuum filtration and wash with cold ethanol.
- The crude product can be purified by recrystallization from a suitable solvent.



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Caption: General experimental workflow.

Biological Activity

Schiff bases derived from both **2-Amino-5-bromobenzaldehyde** and 2-Amino-3,5-dibromobenzaldehyde, along with their metal complexes, have been investigated for their antimicrobial properties.

- Derivatives of 2-Amino-3,5-dibromobenzaldehyde: Schiff bases and their copper and nickel complexes have shown excellent activity against both gram-positive and gram-negative bacteria, including *E. coli*, *S. aureus*, *P. aeruginosa*, and *S. typhi*.
- General Trend: It is a common observation that metal complexes of Schiff bases often exhibit enhanced antimicrobial activity compared to the Schiff base ligands alone. This is often attributed to the chelation theory, where chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across the microbial cell membrane.

Conclusion

The choice between **2-Amino-5-bromobenzaldehyde** and 2-Amino-3,5-dibromobenzaldehyde will depend on the specific synthetic target and desired properties of the final product.

- **2-Amino-5-bromobenzaldehyde** is a suitable starting material for introducing a single bromine atom and offers a different substitution pattern for further functionalization.
- 2-Amino-3,5-dibromobenzaldehyde provides a more electron-deficient aromatic ring, which can influence the reactivity of the functional groups and the properties of the resulting products. It is the preferred intermediate for the synthesis of Ambroxol and related structures.

Researchers should consider the electronic effects of the additional bromine atom when designing synthetic routes and predicting the reactivity of these versatile building blocks. The provided protocols offer a starting point for the synthesis of derivatives for further investigation.

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